molecular formula C10H8BrNO B6271416 (4-bromoquinolin-7-yl)methanol CAS No. 2763750-87-2

(4-bromoquinolin-7-yl)methanol

Katalognummer B6271416
CAS-Nummer: 2763750-87-2
Molekulargewicht: 238.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromoquinolin-7-yl)methanol, also known as 4-bromo-7-methoxyquinoline or 4-bromo-7-methoxyquinoline-1-methanol, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 116°C and a molecular weight of 221.13 g/mol. The compound has been widely studied for its chemical, physical, and biological properties, and has been found to be a useful tool in a variety of research applications.

Wissenschaftliche Forschungsanwendungen

(4-Bromoquinolin-7-yl)methanol has been used in a variety of scientific research applications, such as the synthesis of organic compounds, the synthesis of pharmaceuticals, and the study of enzyme-catalyzed reactions. The compound has also been used in the study of the structure and function of proteins, and has been found to be a useful tool in the study of the structure and function of DNA.

Wirkmechanismus

(4-Bromoquinolin-7-yl)methanol is a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin and dopamine, and the inhibition of MAO activity by (4-bromoquinolin-7-yl)methanol has been found to be beneficial in the treatment of depression and other psychiatric disorders. The compound has also been found to inhibit the activity of other enzymes, such as acetylcholinesterase and phosphodiesterase, and has been found to be useful in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
(4-Bromoquinolin-7-yl)methanol has been found to have a variety of biochemical and physiological effects. The compound has been found to be an inhibitor of monoamine oxidase, and has been found to be beneficial in the treatment of depression and other psychiatric disorders. The compound has also been found to have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, the compound has been found to have neuroprotective effects, and has been found to be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Vorteile Und Einschränkungen Für Laborexperimente

The use of (4-bromoquinolin-7-yl)methanol in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easy to synthesize, and is relatively stable in a variety of environments. In addition, the compound is relatively non-toxic, and has been found to be a useful tool in a variety of research applications. However, the compound is not without limitations. The compound has been found to be a potent inhibitor of monoamine oxidase, and thus its use in laboratory experiments should be done with caution.

Zukünftige Richtungen

There are a number of potential future directions for the use of (4-bromoquinolin-7-yl)methanol in scientific research. The compound could be further studied for its potential therapeutic applications, such as its use in the treatment of depression and other psychiatric disorders. The compound could also be studied for its potential use in the development of new pharmaceuticals and other organic compounds. Additionally, the compound could be studied for its potential use in the study of enzyme-catalyzed reactions, and its potential use in the study of the structure and function of proteins and DNA.

Synthesemethoden

The synthesis of (4-bromoquinolin-7-yl)methanol is usually achieved through a two-step reaction. The first step involves the reaction of 4-bromoquinoline and methanol to form the quinoline-methanol intermediate. The second step involves the reaction of this intermediate with a strong base such as potassium hydroxide to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at room temperature.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-bromoquinolin-7-yl)methanol involves the conversion of 4-bromoquinoline to the corresponding aldehyde, followed by reduction to the alcohol using a reducing agent.", "Starting Materials": [ "4-bromoquinoline", "Sodium borohydride (NaBH4)", "Acetic acid", "Sodium hydroxide (NaOH)", "Methanol" ], "Reaction": [ "Step 1: 4-bromoquinoline is reacted with acetic acid and sodium hydroxide to form 4-bromoquinoline-7-carboxylic acid.", "Step 2: 4-bromoquinoline-7-carboxylic acid is then converted to the corresponding aldehyde using a reducing agent such as sodium borohydride.", "Step 3: The resulting aldehyde is then reduced to the alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Step 4: The final product, (4-bromoquinolin-7-yl)methanol, is obtained by purification of the crude product using standard techniques such as column chromatography." ] }

CAS-Nummer

2763750-87-2

Produktname

(4-bromoquinolin-7-yl)methanol

Molekularformel

C10H8BrNO

Molekulargewicht

238.1

Reinheit

94

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.